molecular formula C12H13N3O2 B2793980 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1856071-70-9

3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2793980
CAS No.: 1856071-70-9
M. Wt: 231.255
InChI Key: LYKGUURZBSERGY-UHFFFAOYSA-N
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Description

The compound “3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “3-amino” part indicates an amino group (-NH2) attached to the third position of the pyrazole ring. The “1-(4-methylbenzyl)” part suggests a benzyl group (a benzene ring attached to a methylene group) with a methyl group at the fourth position, attached to the first position of the pyrazole ring. The “4-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached to the fourth position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have a pyrazole ring at its core, with an amino group, a benzyl group, and a carboxylic acid group attached at the 3rd, 1st, and 4th positions, respectively .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this compound could potentially participate in various chemical reactions. The amino group might be involved in acid-base reactions, the benzyl group might undergo reactions typical of aromatic compounds, and the carboxylic acid group could participate in esterification or other acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds with a carboxylic acid group tend to form hydrogen bonds, which could influence their solubility and boiling/melting points .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve exploring its biological activity, given that pyrazole derivatives are found in various biologically active compounds .

Properties

IUPAC Name

3-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKGUURZBSERGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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